5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one
Overview
Description
5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound with a molecular formula of C21H15N5O. This compound belongs to the class of phthalazinoquinazolinones, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
- By binding to sclerostin, MLS000662082 neutralizes its inhibitory effect, promoting bone formation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phthalazine Moiety: The quinazolinone intermediate is then reacted with phthalic anhydride or its derivatives to introduce the phthalazine moiety. This step often requires heating and the use of a suitable solvent such as acetic acid.
Amination Reaction: The final step involves the introduction of the 2-pyridinylmethylamino group. This is typically achieved through a nucleophilic substitution reaction using 2-pyridinemethanamine and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-anilinoquinazoline and 2-phenylquinazolinone.
Phthalazine Derivatives: Compounds such as phthalazine-1,4-dione and 2,3-dihydrophthalazine.
Uniqueness
5-[(2-pyridinylmethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to its combined phthalazine and quinazolinone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-(pyridin-2-ylmethylamino)quinazolino[2,3-a]phthalazin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21-17-10-3-4-11-18(17)24-20-16-9-2-1-8-15(16)19(25-26(20)21)23-13-14-7-5-6-12-22-14/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLJAQSENLLFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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